molecular formula C18H39NO2 B075087 1,1'-(Dodecylimino)dipropan-2-ol CAS No. 1541-66-8

1,1'-(Dodecylimino)dipropan-2-ol

Cat. No.: B075087
CAS No.: 1541-66-8
M. Wt: 301.5 g/mol
InChI Key: BZJZJFAPSOEUFE-UHFFFAOYSA-N
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Description

1,1'-(Dodecylimino)dipropan-2-ol is a tertiary amine alcohol with a dodecyl (C12) alkyl chain bridging two isopropanol groups. Its molecular formula is C18H39NO2 (average molecular weight: 301.51 g/mol), and it is registered under CAS No. 2269-21-8 and EINECS No. 218-870-7 . Structurally, it features a central dodecylimino group (-N-C12H25) bonded to two propan-2-ol moieties. This compound is commonly used as a surfactant, corrosion inhibitor, or intermediate in polymer synthesis due to its amphiphilic nature and chelating properties .

Key physical properties include:

  • Density: ~0.91 g/cm³ (similar to tetradecyl analog)
  • Boiling Point: Estimated >400°C (based on structural analogs)
  • LogP: ~8.6 (indicating high hydrophobicity)

Properties

CAS No.

1541-66-8

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

IUPAC Name

1-[dodecyl(2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C18H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19(15-17(2)20)16-18(3)21/h17-18,20-21H,4-16H2,1-3H3

InChI Key

BZJZJFAPSOEUFE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(CC(C)O)CC(C)O

Canonical SMILES

CCCCCCCCCCCCN(CC(C)O)CC(C)O

Other CAS No.

1541-66-8

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

1,1'-(Tetradecylimino)dipropan-2-ol (CAS 56975-11-2)

  • Molecular Formula: C20H43NO2
  • Molecular Weight : 329.57 g/mol
  • Key Differences :
    • Longer alkyl chain (C14 vs. C12), increasing hydrophobicity (LogP: 8.6 vs. ~8.5 for dodecyl analog) .
    • Higher boiling point (447.2°C at 760 mmHg) compared to the dodecyl variant .
    • Applications: Enhanced surfactant stability in high-temperature formulations .

1,1'-(Decylimino)dipropan-2-ol

  • Molecular Formula: C16H35NO2
  • Molecular Weight : 273.46 g/mol (estimated)
  • Key Differences :
    • Shorter alkyl chain (C10), reducing LogP (~7.8) and improving aqueous solubility .
    • Used in low-foaming detergents and emulsifiers .

Aromatic Substituted Analogs

1,1'-(p-Tolylimino)dipropan-2-ol (CAS 38668-48-3)

  • Molecular Formula: C13H21NO2
  • Molecular Weight : 223.31 g/mol
  • Key Differences: Aromatic p-tolyl group replaces the alkyl chain, increasing polarity (PSA: 49.3 Ų vs. 9.2 Ų for dodecyl analog) . Applications: Catalyst in epoxy resins and adhesives . Toxicity: Causes severe eye irritation and skin sensitization (as noted in EPORIP TURBO formulations) .

1,1'-(m-Tolylimino)dipropan-2-ol (CAS 38668-49-4)

  • Molecular Formula: C13H21NO2
  • Molecular Weight : 223.31 g/mol
  • Key Differences :
    • Meta-substituted tolyl group alters electronic properties, affecting reactivity in polymer crosslinking .

Short-Chain and Functionalized Analogs

1,1'-(Methylimino)dipropan-2-ol

  • Molecular Formula: C7H15NO2
  • Molecular Weight : 145.20 g/mol
  • Key Differences :
    • Methyl group (C1) results in high water solubility (LogP < 1), used in pharmaceutical intermediates .

Triisopropanolamine Lauryl Sulfate

  • Molecular Formula: C21H47NO6S
  • Molecular Weight : 465.67 g/mol
  • Key Differences :
    • Sulfate ester derivative enhances anionic surfactant properties, used in shampoos and industrial cleaners .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP Key Applications
1,1'-(Dodecylimino)dipropan-2-ol C18H39NO2 301.51 >400 ~8.5 Surfactants, corrosion inhibitors
1,1'-(Tetradecylimino)dipropan-2-ol C20H43NO2 329.57 447.2 8.6 High-temperature stabilizers
1,1'-(p-Tolylimino)dipropan-2-ol C13H21NO2 223.31 N/A ~2.1 Epoxy catalysts
Triisopropanolamine Lauryl Sulfate C21H47NO6S 465.67 N/A 4.2 Anionic surfactants

Research Findings

  • Alkyl Chain Impact : Increasing alkyl chain length (C12 → C14) enhances thermal stability but reduces biodegradability .
  • Aromatic vs. Aliphatic : Aromatic analogs exhibit higher polarity and reactivity but lower environmental persistence compared to aliphatic analogs .
  • Toxicity : Aliphatic derivatives (e.g., dodecyl/tetradecyl) show moderate dermal irritation, while aromatic analogs (e.g., p-tolyl) have higher acute toxicity .

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